molecular formula C12H24F3NO4Si B13608589 Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid

Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid

Katalognummer: B13608589
Molekulargewicht: 331.40 g/mol
InChI-Schlüssel: IHKHEGZACSYEQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is a chemical compound with the molecular formula C12H24F3NO4Si and a molecular weight of 331.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, a trimethylsilyl group, and a trifluoroacetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid typically involves the reaction of tert-butyl 2-amino-3-(trimethylsilyl)propanoate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid include:

Uniqueness

What sets tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid apart from similar compounds is its incorporation of the trifluoroacetic acid moiety. This addition imparts unique chemical properties, such as increased acidity and enhanced reactivity, making it particularly valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C12H24F3NO4Si

Molekulargewicht

331.40 g/mol

IUPAC-Name

tert-butyl 2-amino-3-trimethylsilylpropanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H23NO2Si.C2HF3O2/c1-10(2,3)13-9(12)8(11)7-14(4,5)6;3-2(4,5)1(6)7/h8H,7,11H2,1-6H3;(H,6,7)

InChI-Schlüssel

IHKHEGZACSYEQS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C(C[Si](C)(C)C)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.